molecular formula C9H8Cl3NO B3024575 3-Chloro-N-(2,6-dichlorophenyl)propanamide CAS No. 35714-74-0

3-Chloro-N-(2,6-dichlorophenyl)propanamide

Cat. No. B3024575
CAS RN: 35714-74-0
M. Wt: 252.5 g/mol
InChI Key: NEVQMNGGZJHABG-UHFFFAOYSA-N
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Description

“3-Chloro-N-(2,6-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.524 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a chlorine atom attached to the third carbon and a 2,6-dichlorophenyl group attached to the nitrogen of the amide group .

Scientific Research Applications

Environmental and Health Impact Studies

  • Carcinogenic Outcomes and Potential Mechanisms from Chlorophenoxy Compounds : A systematic review highlighted the epidemiological and toxicological studies of chlorophenoxy herbicides, including 2,4-D and MCPA, focusing on their potential association with lymphohematopoietic cancers. Despite plausible hypotheses for carcinogenic modes of action, environmental exposures were deemed not sufficient to support a causal relationship, suggesting a nuanced understanding of chlorophenoxy compounds' health impacts (Stackelberg, 2013).

  • Use of DDT and Its Alternatives for Vector Control : The status of dichlorodiphenyltrichloroethane (DDT) for disease vector control was reviewed, discussing its benefits, risks, and the availability of alternatives. While DDT is effective in certain settings, concerns about resistance and chronic health effects necessitate exploring and supporting sustainable alternatives (van den Berg, 2009).

  • Antiseptic Use in Dentistry and its Implications : Chlorhexidine, a widely used antiseptic, particularly in dentistry, demonstrates strong biocidal activity. Its application spans from plaque control to surgical antisepsis, despite potential cytotoxicity and effects on dental aesthetics. This underscores the balance between clinical benefits and side effects in the use of chlorinated antiseptics (Karpiński & Szkaradkiewicz, 2015).

properties

IUPAC Name

3-chloro-N-(2,6-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-9-6(11)2-1-3-7(9)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQMNGGZJHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326927
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35714-74-0
Record name 3-Chloro-N-(2,6-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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